2-Bromo-6-(trifluoromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its molecular formula is , and it features both bromine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. Quinazolines are well-known for their diverse biological applications, particularly in medicinal chemistry, where they are studied for their potential therapeutic effects against various diseases, including cancer and bacterial infections .
This compound is classified as a quinazoline derivative, which is a category of organic compounds known for their significant pharmacological properties. The presence of the trifluoromethyl group is particularly notable as it often contributes to improved metabolic stability and bioavailability of the compound in biological systems. The compound is synthesized through various methods, reflecting its importance in organic synthesis and medicinal chemistry.
The synthesis of 2-Bromo-6-(trifluoromethyl)quinazoline can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 2-Bromo-6-(trifluoromethyl)quinazoline features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 292.055 g/mol |
IUPAC Name | 2-bromo-6-(trifluoromethyl)quinazoline |
InChI Key | DYUINUDNEQHMFK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)Br |
2-Bromo-6-(trifluoromethyl)quinazoline undergoes several key chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Bromo-6-(trifluoromethyl)quinazoline primarily involves its role as an inhibitor in various biochemical pathways. Research indicates that quinazoline derivatives can inhibit specific kinases associated with tumor growth, making them potential candidates for cancer therapy. The trifluoromethyl group contributes to enhanced binding affinity and selectivity towards target enzymes, thus improving therapeutic efficacy .
The presence of bromine and trifluoromethyl groups significantly influences the chemical properties of this compound:
2-Bromo-6-(trifluoromethyl)quinazoline has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant enhancements in biological activity and therapeutic potential.
Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. The inherent electron-deficient nature of the quinazoline nucleus facilitates diverse chemical modifications, enabling precise tuning of electronic properties, steric bulk, and binding interactions with biological targets [4]. Within this structural framework, strategic incorporation of halogen atoms (particularly bromine) and electron-withdrawing groups (such as trifluoromethyl) has proven instrumental in enhancing bioactive molecule development. Bromine serves dual purposes: it acts as a potent pharmacophore enhancing target affinity through halogen bonding and provides a synthetic handle for further derivatization via cross-coupling reactions [2] [8]. Concurrently, the trifluoromethyl group (–CF₃) significantly influences compound behavior through its strong electron-withdrawing effect, metabolic stability, and lipophilicity modulation, which collectively improve membrane permeability and bioavailability [5].
The compound 2-bromo-6-(trifluoromethyl)quinazoline exemplifies this strategic molecular design. Its structure positions bromine at the C2 position – a site known to influence intermolecular interactions in biological systems – and places the trifluoromethyl group at the C6 position, which modulates electron distribution across the aromatic system. This specific substitution pattern creates a synergistic effect: the bromine atom facilitates nucleophilic displacement reactions for further functionalization, while the trifluoromethyl group enhances both the stability and binding affinity of the core structure [9]. Historically, halogenated quinazolines have demonstrated remarkable therapeutic potential, evidenced by clinically approved agents like erlotinib (a 4-anilinoquinazoline derivative) that target epidermal growth factor receptor (EGFR) tyrosine kinase [3]. The presence of bromine in particular has been correlated with improved cytotoxicity profiles in numerous structure-activity relationship studies, as observed in 6-bromoquinazolin-4(3H)-one derivatives exhibiting potent activity against breast (MCF-7) and colon (SW480) cancer cell lines, with IC₅₀ values as low as 15.85 ± 3.32 µM [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7